Clomiphene-d5 (citrate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

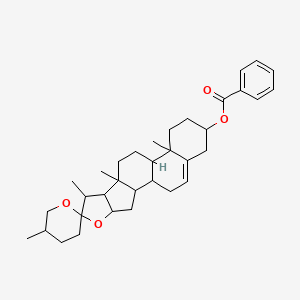

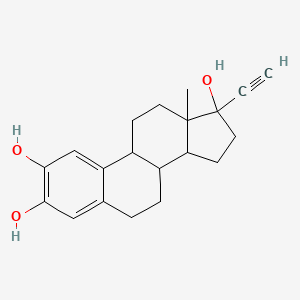

Clomiphene-d5 (citrate) is a deuterated form of clomiphene citrate, a nonsteroidal compound used primarily for the treatment of female infertility. It is a selective estrogen receptor modulator (SERM) that stimulates the release of gonadotropins by inhibiting negative feedback on the hypothalamus. This compound is often used in scientific research to study the pharmacokinetics and metabolism of clomiphene citrate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of clomiphene-d5 (citrate) involves the incorporation of deuterium atoms into the clomiphene citrate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of clomiphene-d5 (citrate) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the consistent incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and stability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Clomiphene-d5 (citrate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can lead to the formation of different isomers.

Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include different isomers and metabolites of clomiphene-d5 (citrate), such as N-desethylclomiphene and 4-hydroxyclomiphene.

Wissenschaftliche Forschungsanwendungen

Clomiphene-d5 (citrate) is widely used in scientific research for various applications, including:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of clomiphene citrate.

Metabolism: Investigating the metabolic pathways and identifying metabolites.

Drug Development: Developing new drugs and formulations based on clomiphene citrate.

Endocrinology: Researching the effects of clomiphene citrate on hormone levels and reproductive health.

Wirkmechanismus

Clomiphene-d5 (citrate) exerts its effects by binding to estrogen receptors in the hypothalamus, pituitary gland, ovary, endometrium, and cervix. This binding inhibits the negative feedback mechanism of estrogen, leading to an increase in the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH). These hormones stimulate the development and maturation of ovarian follicles, leading to ovulation and the formation of the corpus luteum.

Vergleich Mit ähnlichen Verbindungen

Clomiphene-d5 (citrate) is similar to other selective estrogen receptor modulators (SERMs) such as tamoxifen and raloxifene. it is unique in its specific application for inducing ovulation in women with anovulatory cycles. Unlike tamoxifen, which is primarily used in the treatment of breast cancer, clomiphene-d5 (citrate) is specifically designed for reproductive health applications.

List of Similar Compounds

Tamoxifen: Used primarily for the treatment of breast cancer.

Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.

Enclomiphene: Another isomer of clomiphene used in the treatment of male hypogonadism.

Eigenschaften

Molekularformel |

C32H36ClNO8 |

|---|---|

Molekulargewicht |

603.1 g/mol |

IUPAC-Name |

2-[4-[(E)-2-chloro-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i5D,7D,8D,11D,12D; |

InChI-Schlüssel |

PYTMYKVIJXPNBD-GQSKLOMXSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=C(C=C3)OCCN(CC)CC)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Kanonische SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid](/img/structure/B12323896.png)

![5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)](/img/structure/B12323906.png)

![6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12323913.png)

![[4-Acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12323923.png)

![4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12323925.png)